molecular formula C17H37NO4 B14173818 2,2'-((3-(Decyloxy)propyl)oxidoimino)bisethanol CAS No. 77500-13-1

2,2'-((3-(Decyloxy)propyl)oxidoimino)bisethanol

Cat. No.: B14173818
CAS No.: 77500-13-1
M. Wt: 319.5 g/mol
InChI Key: LWRSNBZRBQURHN-UHFFFAOYSA-N
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Description

2,2’-((3-(Decyloxy)propyl)oxidoimino)bisethanol is a chemical compound with a complex structure that includes a decyloxy group, a propyl chain, and an oxidoimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((3-(Decyloxy)propyl)oxidoimino)bisethanol typically involves the reaction of decyl alcohol with propylene oxide, followed by the introduction of an oxidoimino group. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in specialized reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 2,2’-((3-(Decyloxy)propyl)oxidoimino)bisethanol.

Chemical Reactions Analysis

Types of Reactions

2,2’-((3-(Decyloxy)propyl)oxidoimino)bisethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxidoimino group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2,2’-((3-(Decyloxy)propyl)oxidoimino)bisethanol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems.

    Industry: Utilized in the formulation of cleaning agents, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of 2,2’-((3-(Decyloxy)propyl)oxidoimino)bisethanol involves its interaction with molecular targets and pathways. The oxidoimino group can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The decyloxy group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-((3-(Dodecyloxy)propyl)oxidoimino)bisethanol: Similar structure with a dodecyloxy group instead of a decyloxy group.

    3-Isodecyloxypropanamine Chloride Ethoxylated: A related compound with different functional groups and applications.

Uniqueness

2,2’-((3-(Decyloxy)propyl)oxidoimino)bisethanol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

CAS No.

77500-13-1

Molecular Formula

C17H37NO4

Molecular Weight

319.5 g/mol

IUPAC Name

3-decoxy-N,N-bis(2-hydroxyethyl)propan-1-amine oxide

InChI

InChI=1S/C17H37NO4/c1-2-3-4-5-6-7-8-9-16-22-17-10-11-18(21,12-14-19)13-15-20/h19-20H,2-17H2,1H3

InChI Key

LWRSNBZRBQURHN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOCCC[N+](CCO)(CCO)[O-]

Origin of Product

United States

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